An In-depth Technical Guide to Bis(4-fluorobenzyl)amine Hydrochloride
An In-depth Technical Guide to Bis(4-fluorobenzyl)amine Hydrochloride
CAS Number: 646051-52-7
Abstract
This technical guide provides a comprehensive overview of Bis(4-fluorobenzyl)amine hydrochloride, a significant chemical intermediate in pharmaceutical development. The document details its physicochemical properties, outlines plausible and robust synthetic routes with step-by-step protocols, and discusses advanced analytical methodologies for its characterization and quality control. A key focus is placed on its role as a known impurity in the synthesis of the atypical antipsychotic drug, Pimavanserin. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling, synthesis, and analysis of this compound.
Introduction and Significance
Bis(4-fluorobenzyl)amine hydrochloride is a secondary amine salt that has garnered attention primarily as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Its most notable occurrence is as "Pimavanserin Impurity 15" in the synthesis of Pimavanserin, a drug approved for the treatment of Parkinson's disease psychosis. The presence of the two fluorobenzyl moieties makes it a structurally significant molecule, and understanding its formation is crucial for the process optimization and quality control of the final drug product.
Beyond its role as an impurity, this compound is also cited as a reactant in the preparation of non-classical nucleoside antiviral drugs based on N,N-diarylformamide, highlighting its potential utility as a building block in medicinal chemistry[1]. The fluorine atoms on the benzyl groups can impart desirable properties to parent molecules, such as increased metabolic stability and enhanced binding affinity to biological targets.
This guide provides a detailed exploration of Bis(4-fluorobenzyl)amine hydrochloride, consolidating available data and presenting inferred, scientifically sound protocols to aid researchers in their work with this compound.
Physicochemical Properties
A summary of the known and computed physicochemical properties of Bis(4-fluorobenzyl)amine hydrochloride and its free base is presented below. It is important to note that detailed experimental data for the hydrochloride salt is not widely published; therefore, some properties are based on supplier data or computational models.
Table 1: Physicochemical Properties of Bis(4-fluorobenzyl)amine and its Hydrochloride Salt
| Property | Bis(4-fluorobenzyl)amine (Free Base) | Bis(4-fluorobenzyl)amine Hydrochloride |
| CAS Number | 134227-41-1[2] | 646051-52-7 |
| Molecular Formula | C₁₄H₁₃F₂N[2] | C₁₄H₁₃F₂N • HCl |
| Molecular Weight | 233.26 g/mol [2] | 269.72 g/mol [3] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine[2] | bis(4-fluorobenzyl)amine, hydrochloride (1:1)[4] |
| Appearance | Data not available (likely an oil or low-melting solid) | Data not available (expected to be a white to off-white solid) |
| Solubility | Data not available | Data not available |
| Storage Conditions | 2-8°C, under inert atmosphere[5] | Room temperature, under inert atmosphere[3] |
Synthesis and Purification
Synthesis Route 1: N-Alkylation of 4-Fluorobenzylamine
This is a classical approach for the synthesis of secondary amines. It involves the reaction of a primary amine with an alkyl halide. In this case, two equivalents of 4-fluorobenzylamine could theoretically react, with one acting as the nucleophile and the other as the alkylating agent precursor (via a side reaction), but a more controlled and higher-yielding approach involves reacting 4-fluorobenzylamine with a 4-fluorobenzyl halide.
Caption: N-Alkylation Synthetic Workflow.
Experimental Protocol: N-Alkylation
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzylamine (1.0 eq), 4-fluorobenzyl bromide (1.05 eq)[6], and anhydrous potassium carbonate (2.0 eq) in acetonitrile (10 mL per mmol of amine).
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Causality: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. A slight excess of the alkylating agent ensures complete consumption of the primary amine.
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Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
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Work-up and Isolation (Free Base): Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Bis(4-fluorobenzyl)amine free base.
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Purification (Free Base): Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain Bis(4-fluorobenzyl)amine hydrochloride as a solid.
Synthesis Route 2: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of amine synthesis. This route involves the reaction of 4-fluorobenzaldehyde with 4-fluorobenzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Caption: Reductive Amination Synthetic Workflow.
Experimental Protocol: Reductive Amination
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Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 4-fluorobenzylamine (1.0 eq) in methanol (10 mL per mmol of aldehyde). Add a few drops of glacial acetic acid to catalyze imine formation[7]. Stir the mixture at room temperature for 1-2 hours.
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Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the imine intermediate.
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Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
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Causality: NaBH₃CN is a milder reducing agent that is selective for the iminium ion over the aldehyde, allowing for a one-pot reaction. NaBH₄ is a stronger reducing agent and should be added after imine formation is complete to avoid reduction of the starting aldehyde[8].
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Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or HPLC.
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Work-up and Isolation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
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Purification and Salt Formation: Follow steps 4 and 5 from the N-alkylation protocol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of Bis(4-fluorobenzyl)amine hydrochloride. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound. As a secondary amine, it may lack a strong chromophore for UV detection at standard wavelengths. Therefore, a method analogous to that used for Pimavanserin and its impurities, which involves a C18 reversed-phase column with a gradient elution of an acidic mobile phase and acetonitrile, is recommended[9].
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Self-Validation: The method's suitability should be confirmed by demonstrating specificity (baseline separation from starting materials and potential side-products), linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 4-fluorophenyl rings, likely as two sets of doublets of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. A singlet for the two methylene (CH₂) groups and a broad signal for the amine proton (which may exchange with D₂O) would also be expected.
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¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon atoms bonded to fluorine exhibiting a large one-bond C-F coupling constant. A signal for the methylene carbons will also be present.
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¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should show the molecular ion for the free base [M+H]⁺ at approximately m/z 234.2.
Role as a Pharmaceutical Impurity
The primary relevance of Bis(4-fluorobenzyl)amine hydrochloride in the pharmaceutical industry is as a process impurity in the synthesis of Pimavanserin[4]. Its formation can likely be attributed to side reactions involving the starting materials or intermediates used in the Pimavanserin synthesis. For example, if 4-fluorobenzylamine is used as a starting material or is formed as an intermediate, it could potentially undergo self-condensation or react with other benzylic intermediates to form the dibenzylated impurity.
Caption: Formation of Impurity in API Synthesis.
Controlling the formation of this impurity requires a thorough understanding of the reaction mechanism and optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time) to favor the desired reaction pathway. The analytical methods described in this guide are crucial for monitoring and controlling the levels of this impurity in the final API to ensure its safety and efficacy.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Bis(4-fluorobenzyl)amine hydrochloride is not widely available, the safety profile can be inferred from its structure and data on related compounds like 4-fluorobenzylamine.
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Hazards: The free amine, 4-fluorobenzylamine, is classified as corrosive and causes severe skin burns and eye damage[10]. The hydrochloride salt is expected to be an irritant. GHS hazard statements for the hydrochloride include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)[3].
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Personal Protective Equipment (PPE): Handle in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
Bis(4-fluorobenzyl)amine hydrochloride is a chemical compound of significant interest due to its role as a pharmaceutical impurity and its potential as a synthetic building block. This guide has provided a detailed overview of its properties, plausible and robust synthesis protocols, and analytical characterization methods. By understanding the causality behind experimental choices and employing self-validating analytical systems, researchers and drug development professionals can effectively synthesize, control, and characterize this compound, ensuring the quality and safety of pharmaceutical products.
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